D-Ara, along with its enantiomer L-arabinonic acid, has been identified in meteorites and carbonaceous chondrites, suggesting its presence in the early solar system []. Research suggests that D-Ara might have played a role in prebiotic chemistry, potentially contributing to the formation of more complex molecules like nucleotides, the building blocks of RNA and DNA [].
Understanding the presence and potential role of D-Ara in extraterrestrial environments can contribute to our understanding of the origin of life on Earth and the possibility of life elsewhere in the universe [, ].
D-Ara exhibits interesting properties that make it a potential candidate for the development of novel materials. Research suggests its use in the synthesis of:
D-arabinonic acid, also known as arabinonate, is a sugar acid belonging to the class of organic compounds known as sugar acids and derivatives. It has the molecular formula and is characterized by a tetrahydroxypentanoic acid structure. The compound exists as a conjugate acid of D-arabinonate and is an enantiomer of L-arabinonic acid . Its IUPAC name is (2S,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid, with a molecular weight of approximately 166.13 g/mol .
These reactions highlight the versatility of D-arabinonic acid in synthetic organic chemistry.
The synthesis of D-arabinonic acid can be accomplished through several methods:
D-arabinonic acid has various applications in the fields of food science and pharmaceuticals:
Research into the interaction of D-arabinonic acid with various biological molecules is ongoing. Preliminary studies suggest that it may interact with enzymes involved in carbohydrate metabolism, although detailed studies are required to elucidate specific mechanisms and effects on metabolic pathways .
D-arabinonic acid shares structural similarities with several other sugar acids. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
L-arabinonic acid | C5H10O6 | Enantiomer of D-arabinonic acid |
D-ribonic acid | C5H10O6 | Structural isomer; differs in hydroxyl group orientation |
D-gluconic acid | C6H12O7 | One additional carbon; derived from glucose |
D-galacturonic acid | C6H10O7 | Derived from galactose; used in pectin synthesis |
D-arabinonic acid is unique due to its specific stereochemistry and its role as an intermediate in various biochemical processes, distinguishing it from other similar compounds.
D-arabinonic acid has historical roots connected to gum arabic, from which arabinonic acid can be derived. Gum arabic itself has a rich history dating back to ancient Egypt in the third millennium B.C., where it was called "kami" and used for various purposes including as a pigment binder, adhesive in paints for hieroglyphs, a binder in cosmetics and inks, and as an adhering agent for embalming mummies. The term "gum Arabic" originated when the material was introduced to Europe through Arabian ports. During the Middle Ages, the Turkish Empire controlled the gum Arabic trade, leading to the alternative name "turkey gum".
The specific isolation and characterization of D-arabinonic acid as a distinct chemical entity developed as part of the broader advancement of carbohydrate chemistry. By partial acid hydrolysis, a specific carbohydrate containing arabinonic acid was isolated from gum arabic, which showed comparable precipitating activity for Type II and Type III antipneumococcus serum with bacterial soluble specific substances. This discovery highlighted the importance of this compound in both natural products and potential biological applications.
D-arabinonic acid belongs to the class of organic compounds known as sugar acids and derivatives. In the chemical taxonomy hierarchy, it is positioned as follows:
Taxonomic Level | Classification |
---|---|
Kingdom | Organic compounds |
Super Class | Organic oxygen compounds |
Class | Organooxygen compounds |
Sub Class | Carbohydrates and carbohydrate conjugates |
Direct Parent | Sugar acids and derivatives |
More specifically, D-arabinonic acid is an aldonic acid, which is a type of sugar acid formed by the oxidation of the aldehyde functional group of an aldose sugar (in this case, D-arabinose) to a carboxylic acid group. As a pentonic acid, it contains a five-carbon backbone characteristic of pentose-derived sugar acids.
D-arabinonic acid has been detected in various natural sources, showcasing its widespread presence in biological systems:
The occurrence of D-arabinonic acid in gum arabic is particularly notable. Gum arabic is a complex mixture of saccharides and glycoproteins, where arabinonic acid exists alongside other carbohydrate moieties including L-rhamnose, L-arabinose, D-galactose, and D-glucuronic acid. This natural complex has been an important item of international trade in the food, pharmaceutical, adhesive, paper, and textile industries for centuries.
D-arabinonic acid is known by several names and identifiers:
Identifier Type | Value |
---|---|
Common names | D-arabinonic acid, Arabinonic acid, Arabic acid, Arabonic acid |
Systematic name | (2S,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid |
Molecular formula | C₅H₁₀O₆ |
Molecular weight | 166.13 g/mol |
CAS Registry Number | 488-30-2 |
Beilstein Registry Number | 1724262 |
InChI | InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4+/m1/s1 |
SMILES | OCC@@HC@@HC@HC(O)=O |
Structurally, D-arabinonic acid is a pentonic acid with four hydroxyl groups and one carboxylic acid group. The "D-" designation refers to the specific stereochemistry at the chiral centers, following the configurational convention for sugars. D-arabinonic acid is the enantiomer of L-arabinonic acid and is a conjugate acid of D-arabinonate.
D-arabinonic acid participates in carbohydrate metabolism by acting as an intermediate in the oxidation of pentoses. In the pentose phosphate pathway, it facilitates the interconversion of sugars, contributing to nucleotide synthesis and redox balance . Studies in Arabidopsis thaliana and microbial systems reveal that D-arabinonic acid accumulates during the catabolism of hemicellulose-derived arabinans, linking it to plant cell wall remodeling [1] [3].
The compound’s oxidation state enables it to serve as a substrate for dehydrogenases, which convert it into downstream metabolites. For example, in Bacillus halodurans, D-arabinonic acid is phosphorylated to form D-arabinitol 1-phosphate (Ara-ol1-P), a precursor for xylulose 5-phosphate in the non-oxidative phase of the pentose phosphate pathway . This reaction highlights its role in bridging carbohydrate degradation with biosynthetic processes.
Metabolic Role | Pathway | Key Enzymes | Organism |
---|---|---|---|
Arabinan catabolism | Pentose phosphate pathway | α-L-arabinofuranosidase | Arabidopsis thaliana |
Oxidative phosphorylation | Sugar acid metabolism | D-arabinitol-phosphate dehydrogenase | Bacillus halodurans |
D-arabinonic acid is synthesized via the oxidation of D-arabinose, a reaction catalyzed by aldehyde dehydrogenases or metal catalysts. In laboratory settings, Pd(II)- and Ir(III)-catalyzed oxidations of D-glucose and D-fructose yield D-arabinonic acid as a primary product [3]. Microbial systems employ oxidative pathways where Gluconobacter species convert D-arabinose into D-arabinonic acid via membrane-bound dehydrogenases .
Degradation pathways involve decarboxylation or lactonization. For instance, D-arabinonic acid undergoes α-scission to form D-arabino-1,4-lactone, which decomposes into rare sugars like erythrose and glyceraldehyde . This lactonization is pH-dependent, occurring preferentially in acidic environments.
In Escherichia coli, D-arabinonic acid enters the Entner-Doudoroff pathway after phosphorylation, generating pyruvate and glyceraldehyde-3-phosphate. This integration allows the organism to utilize pentose sugars as carbon sources under nutrient-limited conditions [3]. Similarly, in hepatic cells, D-arabinonic acid modulates the pentose phosphate pathway to influence NADPH production, which is critical for lipid biosynthesis and antioxidant defense .
D-arabinonic acid interacts with metalloenzymes such as D-arabinitol-phosphate dehydrogenase (APDH), which requires NAD+ or NADP+ as cofactors. APDH catalyzes the oxidation of Ara-ol1-P to xylulose 5-phosphate, a reaction essential for carbon flux regulation in Bacillus species . Kinetic studies show a Michaelis constant (K~m~) of 30 mM for D-alanine in E. coli D-amino acid dehydrogenase, though this enzyme exhibits broader substrate specificity for D-arabinonic acid derivatives [5].
The activity of enzymes processing D-arabinonic acid is modulated by cellular redox states. For example, elevated NADPH/NADP+ ratios inhibit APDH, creating feedback loops that balance anabolic and catabolic demands . Additionally, Hg(II) ions co-catalyze Pd(II)-mediated oxidations of sugars by stabilizing reactive intermediates, as observed in kinetic studies of D-glucose oxidation [3].
Pathogens like Pseudomonas aeruginosa utilize D-arabinonic acid as a carbon source during biofilm formation. Genetic knockout studies reveal that disruption of arabinonate transporters reduces virulence, underscoring its role in microbial survival [3].
Biocatalytic processes employ immobilized dehydrogenases to convert D-arabinose into D-arabinonic acid for pharmaceutical precursors. These systems achieve yields exceeding 80% under optimized conditions, demonstrating industrial viability .
The initial step in D-arabinose catabolism in Escherichia coli involves the isomerization of D-arabinose to D-ribulose, catalyzed by L-fucose isomerase (FucI, EC 5.3.1.3). This enzyme, also known as arabinose isomerase, demonstrates dual substrate specificity, utilizing both L-fucose and D-arabinose as substrates [1] [2]. The enzyme converts the aldose D-arabinose to the corresponding ketose D-ribulose through an ene-diol mechanism, with the reaction proceeding via ring opening to generate an open-chain conformation that facilitates the isomerization [1].
L-fucose isomerase from Escherichia coli contains a catalytically essential manganese ion (Mn2+) and exhibits specific kinetic parameters for D-arabinose conversion. The enzyme shows a higher affinity for L-fucose compared to D-arabinose, with reported Michaelis constants of 51 millimolar for L-fucose and 160 millimolar for D-arabinose [3]. The isomerization reaction occurs at an optimal pH of 9.3 for both substrates [3].
The structural characteristics of L-fucose isomerase reveal a homodimeric structure with two distinct domains per subunit. The enzyme possesses a carboxy-terminal DNA-binding domain and an amino-terminal arabinose-binding pocket, along with a dimerization domain [1]. The catalytic mechanism involves specific amino acid residues, including Asp361 acting as a general base toward the C1-OH of the cyclic substrate, and Glu337 abstracting the alpha proton to facilitate the aldose-ketose interconversion [1].
Following the isomerization of D-arabinose to D-ribulose, the next step involves phosphorylation of D-ribulose to D-ribulose-1-phosphate. This reaction is catalyzed by L-fuculokinase (FucK, EC 2.7.1.51), which demonstrates broad substrate specificity beyond its primary substrate L-fuculose [4] [5]. The enzyme can phosphorylate D-ribulose with approximately 73% of the efficiency observed with L-fuculose as substrate [6].
L-fuculokinase exhibits dual kinase activity, functioning as both an L-fuculokinase and a D-ribulokinase. The enzyme maintains a fourfold greater affinity for L-fuculose compared to D-ribulose, with identical Michaelis constants for adenosine triphosphate when using either substrate [4]. The phosphorylation reaction requires magnesium ions as cofactors, and the enzyme demonstrates nonadditive effects when both substrates are present simultaneously, suggesting that the dual activity originates from the same enzyme rather than separate enzymatic activities [4].
The product of D-ribulose phosphorylation by L-fuculokinase is D-ribulose-1-phosphate, where the phosphate group is attached to the C1 carbon atom of D-ribulose. This positioning was confirmed through periodate oxidation assays and the inability of the product to reduce 2,3,5-triphenyltetrazolium chloride, distinguishing it from D-ribulose-5-phosphate [4] [7].
The final step in the D-arabinose catabolism pathway involves the cleavage of D-ribulose-1-phosphate by L-fuculose-1-phosphate aldolase (FucA, EC 4.1.2.17). This enzyme catalyzes the reversible cleavage of D-ribulose-1-phosphate to yield dihydroxyacetone phosphate and glycolaldehyde [8] [9]. The aldolase belongs to the class II aldolase family and requires a divalent metal ion, typically zinc, for catalytic activity [10].
L-fuculose-1-phosphate aldolase demonstrates higher affinity for L-fuculose-1-phosphate compared to D-ribulose-1-phosphate, with preferential binding to L-lactaldehyde over glycolaldehyde. Despite this preference, the enzyme effectively cleaves D-ribulose-1-phosphate, producing dihydroxyacetone phosphate and glycolaldehyde as the aldol cleavage products [8] [9].
The dihydroxyacetone phosphate produced enters the glycolytic pathway as a central metabolic intermediate, while glycolaldehyde undergoes further oxidation to glycolate [11] [9]. This oxidation is catalyzed by a nonspecific aldehyde dehydrogenase constitutively synthesized by Escherichia coli, allowing the two-carbon unit to be incorporated into central metabolism [11].
L-fucose isomerase (FucI) serves as the primary enzyme initiating D-arabinose catabolism in Escherichia coli. The enzyme exhibits promiscuous substrate specificity, catalyzing the isomerization of both L-fucose to L-fuculose and D-arabinose to D-ribulose through identical catalytic mechanisms [1] [12]. This dual functionality allows the L-fucose metabolic pathway to accommodate D-arabinose as an alternative substrate without requiring separate enzymatic machinery.
The isomerase activity demonstrates cofactor dependence on divalent metal ions, with manganese (Mn2+) serving as the catalytically essential cofactor. The enzyme architecture includes a triosephosphate isomerase barrel fold with a regulatory loop controlling access to the active site [1]. Catalytic residues Glu337 and Asp361 facilitate the aldose-ketose interconversion through proton abstraction and donation, respectively [1].
Kinetic analysis reveals that L-fucose isomerase processes D-arabinose less efficiently than its native substrate L-fucose, with higher Michaelis constants reflecting reduced substrate affinity. The enzyme maintains identical optimal pH conditions for both substrates, suggesting conserved catalytic mechanisms despite differential substrate binding affinities [3].
L-fuculokinase (FucK) exhibits broad substrate specificity, phosphorylating multiple ketose sugars including D-ribulose, D-xylulose, and D-fructose in addition to its primary substrate L-fuculose [5]. The enzyme demonstrates significant activity toward D-ribulose, phosphorylating it at approximately 73% efficiency compared to L-fuculose [6]. This cross-reactivity enables the L-fucose pathway to accommodate D-arabinose-derived D-ribulose without requiring additional kinase enzymes.
The kinase activity requires adenosine triphosphate as the phosphate donor and magnesium ions as essential cofactors. L-fuculokinase maintains identical Michaelis constants for adenosine triphosphate regardless of the sugar substrate, indicating conserved nucleotide binding properties [4]. The enzyme exhibits cooperative binding behavior, with nonadditive effects observed when multiple substrates are present simultaneously [4].
L-fuculokinase demonstrates regiospecific phosphorylation, adding phosphate groups to the C1 position of ketose sugars. This positioning differs from the C5 phosphorylation observed with D-ribulokinase in alternative pathways, highlighting the distinct metabolic strategies employed by different bacterial strains [4] [7].
L-fuculose-1-phosphate aldolase (FucA) catalyzes the final step in D-arabinose catabolism through the L-fucose pathway, cleaving D-ribulose-1-phosphate to generate dihydroxyacetone phosphate and glycolaldehyde [8] [10]. The aldolase belongs to the class II aldolase family, characterized by metal ion dependence and specific stereochemical requirements for substrate binding [10].
The enzyme demonstrates stereoselective cleavage, producing vicinal diol units with the absolute three R, four R-cis configuration (D-erythro configuration) [8]. This stereoselectivity ensures proper product formation and prevents the accumulation of aberrant metabolites that could interfere with cellular processes.
FucA accepts diverse aldehyde substrates while maintaining high specificity for dihydroxyacetone phosphate, enabling the enzyme to function effectively in mixed substrate environments [8]. The aldolase activity generates two distinct products: dihydroxyacetone phosphate, which enters glycolysis directly, and glycolaldehyde, which requires further oxidation to glycolate for complete metabolism [11] [9].
The genetic regulation of D-arabinonic acid metabolism in Escherichia coli involves complex transcriptional control mechanisms that differ significantly between strains. In Escherichia coli K-12, the FucR transcriptional regulator serves as the primary control element for the L-fucose pathway enzymes utilized in D-arabinose catabolism [13] [14]. Wild-type Escherichia coli K-12 requires mutations in FucR to enable growth on D-arabinose as the sole carbon source, as the native regulatory system responds primarily to L-fucose rather than D-arabinose [14].
The regulatory mechanism in Escherichia coli K-12 involves L-fuculose-1-phosphate as the true inducer of the L-fucose pathway enzymes, rather than L-fucose or D-arabinose directly [13]. This indirect induction system creates a regulatory barrier that prevents efficient D-arabinose utilization in wild-type strains. Mutants capable of D-arabinose utilization typically carry alterations in FucR that allow D-ribulose-1-phosphate, an intermediate of D-arabinose metabolism, to serve as an alternative inducer [13].
In contrast, Escherichia coli B exhibits different regulatory patterns, with L-fucose and D-arabinose serving as apparent direct inducers of the pathway enzymes [6]. This strain demonstrates coordinate regulation of L-fucose pathway enzymes and D-ribulokinase, with both activities increasing simultaneously upon exposure to either L-fucose or D-arabinose [6]. The regulatory genes in Escherichia coli B map within the L-fucose regulon, with the gene order determined as Tn10-fucA-darK-fucI-fucK-thyA [6].
The genetic organization includes multiple operons with distinct regulatory requirements. The araC gene encodes a dual-function regulatory protein that acts as both an activator in the presence of arabinose and a repressor in its absence [15] [16]. AraC-mediated regulation involves DNA loop formation in the absence of arabinose, preventing RNA polymerase binding and blocking transcription of the structural genes [15].
D-arabinose metabolism exhibits remarkable diversity across microbial species, with distinct pathways and regulatory mechanisms evolved to accommodate different ecological niches and metabolic requirements. Bacterial systems generally employ one of three primary strategies: the L-fucose pathway (as in Escherichia coli), dedicated D-ribulokinase systems, or oxidative pathways that convert D-arabinose to organic acids [17] [18].
Aerobacter aerogenes utilizes an isomerase pathway similar to Escherichia coli but with different regulatory controls and enzyme specificities [19]. The organism employs D-arabinose isomerase and D-ribulokinase activities to convert D-arabinose through D-ribulose to D-ribulose-5-phosphate, which then enters the pentose phosphate pathway [20]. This pathway represents an efficient route for pentose sugar utilization without requiring the complex regulatory mechanisms observed in Escherichia coli K-12.
Pseudomonas saccharophila employs an oxidative pathway that differs fundamentally from the phosphorylative routes used by enteric bacteria [21]. This organism oxidizes D-arabinose to D-arabonic acid and subsequently to 2-keto-3-deoxy-D-arabonic acid, which is then cleaved to yield pyruvate and glycolic acid [22]. The oxidative pathway provides an alternative metabolic strategy that avoids the requirement for phosphorylation and aldolase activities.
Gluconobacter oxydans represents a specialized case where D-arabinose undergoes periplasmic oxidation by membrane-bound glucose dehydrogenase (GdhM) to produce D-arabinonic acid directly [23]. This organism achieves high-level production of D-arabinonic acid, with titers reaching 120 grams per liter in controlled bioreactor conditions [23]. The periplasmic oxidation strategy eliminates the need for substrate import and product export across the cytoplasmic membrane, providing metabolic advantages for acid production.
Fungal systems, exemplified by Aspergillus niger, utilize reductase pathways that convert D-arabinose through a series of alternating reduction and oxidation reactions [24] [25]. The fungal pathway employs L-arabinose reductase (LarA) to reduce D-arabinose to D-arabitol, followed by subsequent oxidation and reduction steps that ultimately yield D-xylulose-5-phosphate [24]. This pathway demonstrates the metabolic flexibility of eukaryotic microorganisms in pentose sugar utilization.